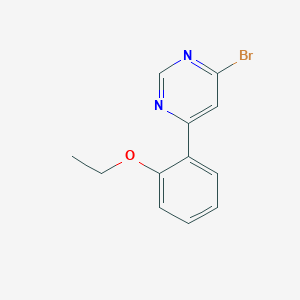

4-Bromo-6-(2-ethoxyphenyl)pyrimidine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine is characterized by a pyrimidine ring substituted with a bromo group at the 4th position and an ethoxyphenyl group at the 6th position. Further structural analysis was not found in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.13 g/mol. Additional physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-Bromo-6-(2-ethoxyphenyl)pyrimidine derivatives, specifically the 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been studied for their antiviral properties. These compounds, though showing minimal activity against DNA viruses, have displayed significant inhibitory activity against retrovirus replication in cell culture. In particular, some derivatives have shown pronounced antiretroviral activity, with toxicity levels considered negligible at certain concentrations, making them comparable to reference drugs like adefovir and tenofovir (Hocková et al., 2003).

Receptor Binding Enhancement

In the quest to enhance the affinity for specific receptors, the introduction of a pyrimidine group into certain molecular structures has proven to significantly boost receptor affinity. This was demonstrated in a study where modifications to ET(A/B) mixed-type compounds resulted in compounds with extremely high affinity for the human cloned ET(A) receptor. The incorporation of a pyrimidinyl group into the molecular structure was pivotal, leading to the hypothesis of a "pyrimidine binding pocket" in the ET(A) receptor (Morimoto et al., 2001).

Intermediate in Synthesis

Pyrimidine compounds like this compound have been recognized as crucial intermediates in the synthesis of various pharmaceutical and chemical compounds. Studies have demonstrated methods for synthesizing these compounds efficiently, emphasizing their significance in the pharmaceutical industry due to their wide-ranging applications (Hou et al., 2016).

Safety and Hazards

Wirkmechanismus

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Eigenschaften

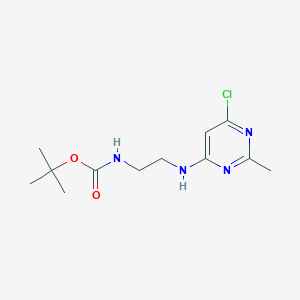

IUPAC Name |

4-bromo-6-(2-ethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXLQFLEJRVMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

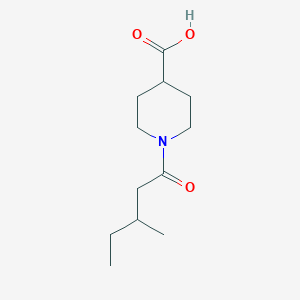

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)

![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)